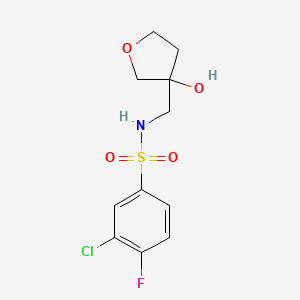

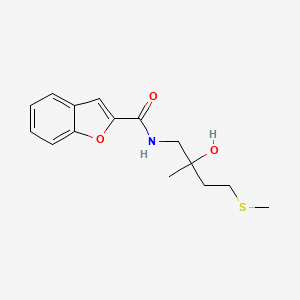

![molecular formula C23H19N3O2S B2876218 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 864858-36-6](/img/structure/B2876218.png)

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound that belongs to the class of N-cyanoacetamides . These compounds are considered important precursors for heterocyclic synthesis and are extensively used as reactants to form a variety of heterocyclic compounds . They have drawn the attention of biochemists in the last decade due to their diverse biological activities .

Synthesis Analysis

The synthesis of cyanoacetamides, including the compound , can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis

N-cyanoacetamides, including the compound , are known for their chemical reactivity . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For example, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .Scientific Research Applications

Antitubulin Agents

This compound has been identified as a potential antitubulin agent . Antitubulin agents are crucial in cancer therapy as they interfere with microtubule functions, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can halt the proliferation of cancer cells, leading to cell cycle arrest and apoptosis .

Antiproliferative Activity

The compound exhibits antiproliferative activity against various cancer cell lines. It has been shown to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM, indicating its potency as a cancer therapeutic agent. Importantly, it does not induce cell death in normal human peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells .

Tubulin Polymerization Inhibition

The compound’s interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle. This effect is indicative of its role in inhibiting tubulin polymerization , a process vital for cell division and a target for cancer chemotherapy .

Apoptotic Cell Death Induction

Studies have found that this compound is very effective in inducing apoptotic cell death in a dose-dependent manner. Apoptosis is a programmed cell death mechanism that is often targeted in cancer treatments to eliminate cancerous cells without affecting surrounding healthy tissue .

Heterocyclic Compound Synthesis

The compound serves as a precursor in the synthesis of various heterocyclic compounds . These structures are significant in medicinal chemistry due to their presence in many biologically active molecules. The compound’s cyano and carbonyl groups are reactive sites that enable the formation of diverse heterocyclic frameworks .

Thiophene Derivative Applications

As a thiophene derivative, the compound is part of a class of heterocyclic compounds with wide-ranging applications in medicinal chemistry. Thiophene derivatives are known for their therapeutic properties , including anti-inflammatory, antipsychotic, and anticancer activities. They also play a role in material science, such as in the fabrication of light-emitting diodes .

Future Directions

The future directions for research on “N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1’-biphenyl]-4-carboxamide” and similar compounds could involve further structure optimization and in-depth studies to explore their potential as chemotherapeutic agents . Given their diverse biological activities and their potential in evolving better chemotherapeutic agents, these compounds could be the focus of future research .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitRIPK1 and RIPK3 , which are key regulators of necroptosis . Another study suggests that related compounds can cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle .

Mode of Action

Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in theG2/M phase of the cell cycle . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression.

Biochemical Pathways

The accumulation of cells in the g2/m phase of the cell cycle suggests that it may affect pathways related tocell cycle regulation .

Result of Action

The compound’s action results in a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) . This suggests that the compound may have cytostatic effects, inhibiting cell proliferation.

properties

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2S/c1-15(27)26-12-11-19-20(13-24)23(29-21(19)14-26)25-22(28)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10H,11-12,14H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHZWIMHBAWUMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

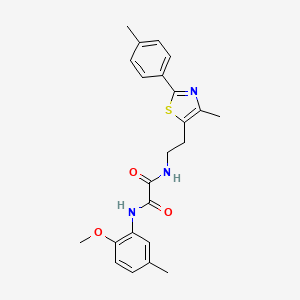

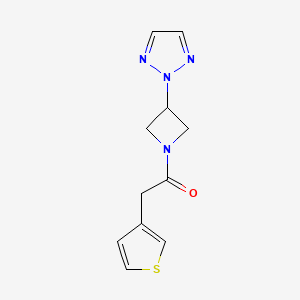

![3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2876135.png)

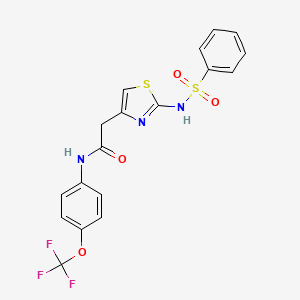

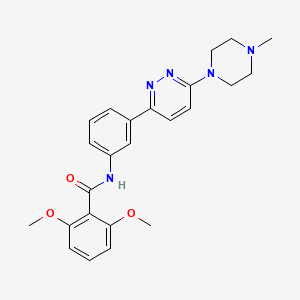

![N-(1-cyano-1-methylethyl)-2-[(2,6-difluorophenyl)(methyl)amino]-N-methylacetamide](/img/structure/B2876136.png)

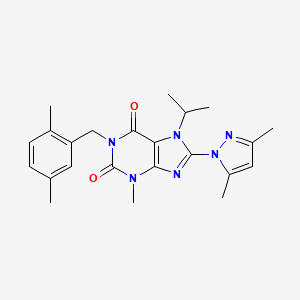

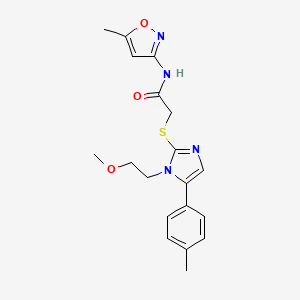

![1-(4-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2876152.png)

![2-[(2S)-oxiran-2-yl]-1-benzofuran](/img/structure/B2876157.png)